N-{4-[2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]phenyl}acetamide
Overview
Description
N-{4-[2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]phenyl}acetamide is a chemical compound that features a triazole ring, a hydroxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]phenyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Hydroxy Group: The hydroxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group.
Linking the Phenyl and Acetamide Groups: The phenyl group is attached through an ether linkage, and the acetamide group is introduced via an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-{4-[2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]phenyl}acetamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its triazole ring is of particular interest due to its ability to interact with biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for modifications that enhance the properties of the final products.
Mechanism of Action
The mechanism of action of N-{4-[2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The hydroxy and acetamide groups may also play roles in these interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]phenyl}methanamide
- N-{4-[2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]phenyl}ethanamide
Uniqueness
N-{4-[2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]phenyl}acetamide is unique due to its specific combination of functional groups. The presence of the triazole ring, hydroxy group, and acetamide group provides a versatile platform for various applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-10(18)16-11-2-4-13(5-3-11)20-7-12(19)6-17-9-14-8-15-17/h2-5,8-9,12,19H,6-7H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEVTBVNTQZQMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2C=NC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668713 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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